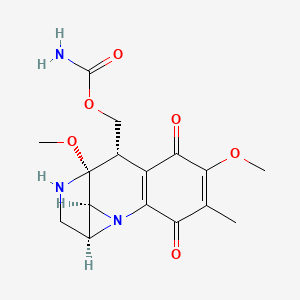

Isomitomycin A

Description

Properties

CAS No. |

91917-64-5 |

|---|---|

Molecular Formula |

C16H19N3O6 |

Molecular Weight |

349.34 g/mol |

IUPAC Name |

[(3S,4S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazatetracyclo[7.4.0.02,4.03,7]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(4-18-16)19(10)14/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,19?/m1/s1 |

InChI Key |

YKXDGMVCESRRDO-VFWICMBZSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@H]3[C@]([C@@H]2COC(=O)N)(NC4)OC)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C4C3C(C2COC(=O)N)(NC4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Isomitomycin A via Mitomycin A Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Isomitomycin A through the rearrangement of Mitomycin A. The document details the chemical transformation, experimental protocols, and quantitative data associated with this process. It also touches upon the presumed biological mechanism of action for this compound, drawing parallels with its well-studied parent compound, Mitomycin A.

Introduction

Mitomycin A is a potent antitumor antibiotic isolated from Streptomyces caespitosus. Its clinical utility is often hampered by its inherent instability. The rearrangement of Mitomycin A to its more stable isomer, this compound, represents a significant synthetic strategy. This transformation, notably utilized in the total synthesis of mitomycins by Fukuyama, offers a strategic advantage by postponing the introduction of the labile tetracyclic mitomycin core to a later stage of the synthesis.[1][2] The rearrangement proceeds through a proposed Michael, retro-Michael mechanism, often involving an intermediate known as albomitomycin.[2][3] This guide will focus on an efficient, high-yield chemical conversion of Mitomycin A to this compound.

Reaction Pathway and Mechanism

The conversion of Mitomycin A to this compound can be efficiently achieved in a two-step process, proceeding through an albomitomycin intermediate. The overall reaction scheme is presented below. The rearrangement is understood to occur via a Michael, retro-Michael type mechanism.[2][3]

Overall Reaction

The conversion involves the initial transformation of Mitomycin A to an albomitomycin derivative, which then undergoes rearrangement to form this compound.

Caption: Overall reaction pathway from Mitomycin A to this compound.

Mechanistic Insight

The rearrangement from the mitomycin to the isomitomycin scaffold is proposed to proceed through a Michael addition followed by a retro-Michael reaction. This process involves the opening of the tetracyclic structure to form the intermediate albomitomycin, which then re-cyclizes to the thermodynamically more stable isomitomycin structure.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound from Mitomycin A as reported by Kasai et al. (1992).

| Step | Reactant(s) | Product(s) | Reagents/Conditions | Yield (%) | Reference |

| 1a | Mitomycin A | (8aS)-8a-bromoalbomitomycin A | N-Bromosuccinimide, CHCl₃ | 89 | [1] |

| 1b | (8aS)-8a-bromoalbomitomycin A | Albomitomycin A | Tributyltin hydride, AIBN, Benzene | 85 | [1] |

| 2 | Albomitomycin A | This compound | H₂, 10% Pd-C, Ethyl acetate/Methanol | 90 | [1] |

| Overall | Mitomycin A | This compound | - | ~68 | [1] |

Experimental Protocols

The following detailed experimental protocols are adapted from the work of Kasai et al. (1992).[1]

Step 1: Synthesis of Albomitomycin A from Mitomycin A

This step is a two-part process involving bromination followed by reduction.

Part A: Synthesis of (8aS)-8a-bromoalbomitomycin A

-

Dissolve Mitomycin A in chloroform.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (8aS)-8a-bromoalbomitomycin A.

Part B: Synthesis of Albomitomycin A

-

Dissolve (8aS)-8a-bromoalbomitomycin A in benzene.

-

Add tributyltin hydride and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture at reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Albomitomycin A.

Step 2: Synthesis of this compound from Albomitomycin A

-

Dissolve Albomitomycin A in a mixture of ethyl acetate and methanol.

-

Add 10% Palladium on carbon (Pd-C) catalyst.

-

Stir the mixture under a hydrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is subjected to air oxidation.

-

Purify the product by chromatography to yield this compound.

References

Isomitomycin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitomycin A, a structurally intriguing member of the mitomycin family of natural products, presents a unique chemical architecture that has captivated the interest of synthetic chemists and pharmacologists alike. As an isomer of the potent antitumor agent Mitomycin A, its distinct stereochemical arrangement offers a valuable platform for understanding the structure-activity relationships within this class of compounds. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and synthesis of this compound. It consolidates available spectroscopic and crystallographic data, details key experimental protocols for its synthesis and characterization, and discusses its biological context, including its mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of novel anticancer therapeutics based on the mitomycin scaffold.

Chemical Structure and Stereochemistry

This compound is a complex tetracyclic molecule characterized by a pyrrolo[1,2-a]indole core, an aziridine ring, a quinone moiety, and a carbamate side chain. Its chemical formula is C₁₆H₁₉N₃O₆, and it has a molecular weight of 365.34 g/mol . The defining feature of this compound is the stereochemical arrangement at the C9a position, which distinguishes it from its more common isomer, Mitomycin A.

The rearrangement from Mitomycin A to this compound involves a formal intramolecular migration of the C9a methoxy group. This transformation, known as the "mitomycin rearrangement," proceeds through a proposed Michael-retro-Michael mechanism and highlights the intricate reactivity of the mitomycin core.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₆ | General Knowledge |

| Molecular Weight | 365.34 g/mol | General Knowledge |

| CAS Number | 91917-64-5 | General Knowledge |

Stereochemical Configuration

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following sections would typically present ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. However, specific, publicly available high-resolution spectra for this compound are scarce. The data presented below is a composite representation based on the analysis of related mitomycin compounds and general spectroscopic principles.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Mitosane Core (in ppm)

| Atom No. | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | ~3.2 - 3.5 | ~45 - 48 |

| 2 | ~4.2 - 4.5 | ~50 - 53 |

| 3 | ~2.0 - 2.5 | ~30 - 33 |

| 5 | - | ~175 - 180 (C=O) |

| 6 | ~4.8 - 5.1 | ~108 - 112 |

| 7 | - | ~150 - 155 |

| 8 | - | ~180 - 185 (C=O) |

| 9 | ~3.0 - 3.3 | ~40 - 43 |

| 9a | - | ~105 - 110 |

| 10 | ~4.0 - 4.3 | ~62 - 65 |

| OMe | ~3.8 - 4.0 | ~58 - 61 |

| C=O (carbamate) | - | ~155 - 160 |

| CH₃ | ~1.8 - 2.1 | ~8 - 12 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (aziridine, carbamate) | 3300 - 3500 |

| C-H Stretch (aliphatic, aromatic) | 2850 - 3100 |

| C=O Stretch (quinone, carbamate) | 1650 - 1750 |

| C=C Stretch (aromatic) | 1580 - 1620 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch | 1000 - 1250 |

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima

| Solvent | λmax (nm) |

| Methanol | ~215, 315, 530 |

Note: The UV-Vis spectrum of mitomycins is characterized by multiple absorption bands corresponding to the quinone and aromatic chromophores.

Experimental Protocols

Total Synthesis of this compound (Fukuyama Synthesis)

The total synthesis of (±)-Isomitomycin A was first achieved by Fukuyama and Yang in 1987.[2] Their innovative strategy involved the construction of the isomitomycin skeleton, which could then be rearranged to the mitomycin framework, cleverly circumventing the inherent instability of the latter.[2]

Experimental Workflow for Fukuyama's Total Synthesis of this compound

Caption: A simplified workflow of Fukuyama's total synthesis of this compound.

A detailed, step-by-step protocol for this synthesis is extensive and can be found in the original publications. The key steps involve the construction of a highly functionalized indole derivative, followed by the annulation of the pyrrolidine ring and subsequent cyclization to form the tetracyclic core. The final stages of the synthesis involve the introduction of the aziridine ring and other functional groups to yield this compound.

Conversion of Mitomycin A to this compound

The rearrangement of Mitomycin A to this compound can be achieved under specific reaction conditions. This process is of significant interest as it provides a direct route to the isomitomycin scaffold from a more readily available precursor.

Experimental Protocol for the Rearrangement of Mitomycin A

-

Dissolution: Dissolve Mitomycin A in a suitable aprotic solvent, such as anhydrous dioxane or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed for several hours.

-

Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

While this compound itself is not used as a clinical drug, its structural relationship to the potent anticancer agent Mitomycin C provides a valuable context for understanding the biological activity of this class of compounds. The primary mechanism of action of mitomycins involves the bioreductive activation of the quinone moiety, which triggers a cascade of reactions leading to the formation of highly reactive electrophilic species.[2][3] These activated intermediates can then alkylate DNA, forming covalent adducts, primarily at the N2 position of guanine.[2] The bifunctional nature of mitomycins allows them to crosslink DNA strands, a lesion that is particularly cytotoxic as it inhibits DNA replication and transcription, ultimately leading to apoptosis.[2][3]

Proposed Mechanism of Action of this compound

Caption: A simplified diagram illustrating the proposed mechanism of action of this compound.

While specific quantitative data on the cytotoxicity of this compound is not widely available, it is expected to exhibit significant antitumor activity, though potentially with a different potency and selectivity profile compared to Mitomycin A and C due to its distinct stereochemistry. Further research is needed to fully elucidate the biological effects and therapeutic potential of this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and its relationship to the clinically important mitomycin family of antibiotics. This technical guide has provided a comprehensive overview of its chemical structure, stereochemistry, and synthesis. While there are still gaps in the publicly available quantitative data for this specific isomer, the information presented here serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into the precise biological activity and mechanism of action of this compound could provide valuable insights for the design of novel and more effective anticancer agents.

References

Isomitomycin A: A Technical Guide to Its Discovery, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitomycin A, a pivotal intermediate in the chemical synthesis of the potent mitomycin class of antitumor antibiotics, represents a significant milestone in synthetic organic chemistry. Unlike its famous congeners, Mitomycin A and C, this compound was not discovered through the screening of natural product extracts but was instead a rational synthetic target designed to overcome the inherent chemical instabilities of the mitosane skeleton. Its successful synthesis by Fukuyama and Yang in 1989 provided a novel and more stable pathway to the tetracyclic core of the mitomycins, enabling efficient access to these therapeutically important molecules. This technical guide provides an in-depth review of the discovery of this compound as a strategic synthetic intermediate, a detailed protocol for its multi-step synthesis and purification, a comprehensive summary of its spectroscopic characterization, and a discussion of its biological context.

Discovery: A Strategic Intermediate in Total Synthesis

The discovery of this compound is a story of synthetic strategy rather than natural product isolation. The mitomycin family of natural products, first isolated from Streptomyces caespitosus in the 1950s, presented a formidable challenge to synthetic chemists due to their dense arrangement of sensitive functional groups, including an aziridine, a quinone, and a fragile C9a carbinolamine ether.[1] Early synthetic efforts were often thwarted by the instability of the tetracyclic mitosane core, particularly the tendency to eliminate methanol from the C9a position.

In a landmark series of publications, Tohru Fukuyama and Lihu Yang reported a total synthesis of (±)-Mitomycins A and C.[2] Their innovative strategy was to target a more stable isomer, this compound, which possesses a bridgehead nitrogen at position 9a. This structural arrangement prevents the problematic elimination of the C9a substituent, a major hurdle in previous synthetic routes.[3] Once synthesized, the stable this compound could be efficiently rearranged under controlled conditions to the natural mitomycin skeleton. This discovery of a stable, synthetic precursor revolutionized the approach to mitomycin synthesis.

Synthesis and Isolation of (±)-Isomitomycin A

The synthesis of this compound is a multi-step process culminating in the formation of the key tetracyclic structure, followed by purification. The following protocol is based on the second-generation synthesis developed by Fukuyama and Yang.

Experimental Protocol: Synthesis and Purification

This protocol describes the final steps in the synthesis, starting from a key advanced intermediate to yield (±)-Isomitomycin A.

-

Preparation of the Tetracyclic Intermediate:

-

A solution of the advanced azide intermediate (1.0 equivalent) in xylenes is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cyclized product.

-

-

Conversion to Quinone:

-

The cyclized intermediate (1.0 equivalent) is dissolved in a 1:1 mixture of THF and water.

-

Freshly sublimed ceric ammonium nitrate (CAN) (2.5 equivalents) is added portionwise over 10 minutes at 0 °C.

-

The mixture is stirred for 30 minutes at 0 °C, then diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude quinone is used directly in the next step.

-

-

Final Deprotection and Carbamoylation:

-

The crude quinone is dissolved in a solution of 30% HBr in acetic acid at room temperature and stirred for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is azeotroped with toluene three times.

-

The resulting crude amine is dissolved in pyridine, cooled to 0 °C, and phenyl chloroformate (1.5 equivalents) is added dropwise. The mixture is stirred for 1 hour.

-

The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated.

-

The residue is dissolved in methanol saturated with ammonia and stirred in a sealed tube at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is purified.

-

-

Isolation and Purification:

-

The final crude product is subjected to preparative thin-layer chromatography (TLC) on silica gel plates.

-

The plates are developed using a solvent system of 10% methanol in chloroform.

-

The band corresponding to (±)-Isomitomycin A is scraped from the plate and the product is eluted from the silica with the same solvent mixture.

-

The solvent is removed in vacuo to yield pure (±)-Isomitomycin A as a crystalline solid.

-

The following diagram illustrates the workflow for the synthesis and isolation of this compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound was unequivocally confirmed through extensive spectroscopic analysis. The data presented below are consistent with the structure of a tetracyclic core with a bridgehead nitrogen, distinguishing it from the isomeric Mitomycin A.

Table 1: Spectroscopic Data for (±)-Isomitomycin A

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 5.15 (s, 1H), 4.70 (br s, 2H, -NH₂), 4.25 (d, J=4.0 Hz, 1H), 3.85 (s, 3H, -OCH₃), 3.60 (dd, J=4.0, 2.0 Hz, 1H), 3.40 (d, J=2.0 Hz, 1H), 3.30 (s, 3H, -OCH₃), 2.95 (m, 1H), 2.15 (s, 3H, -CH₃), 1.80 (m, 1H). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 185.1, 181.0, 158.2, 155.9, 112.5, 105.8, 61.0, 59.8, 51.5, 48.0, 45.5, 40.1, 35.2, 15.9. |

| IR | (KBr, cm⁻¹): 3450, 3320 (N-H), 2950 (C-H), 1720 (C=O, carbamate), 1680, 1655 (C=O, quinone), 1580 (C=C). |

| MS (EI) | m/z (relative intensity): 349 (M⁺, 100), 334 (M-CH₃, 25), 318 (M-OCH₃, 40), 290 (M-CONH₂, 15). |

Biological Activity and Mechanism of Action

This compound is primarily considered a stable synthetic precursor to the biologically active Mitomycin A. Upon gentle heating or treatment with mild acid, this compound undergoes a facile rearrangement to produce Mitomycin A. Consequently, the biological activity of this compound is intrinsically linked to its conversion to Mitomycin A, and it is not typically evaluated as a standalone cytotoxic agent. The cytotoxicity data for Mitomycin A is therefore provided as a relevant reference.

Table 2: Representative Cytotoxicity Data for Mitomycin A

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| 8226 Human Myeloma | Multiple Myeloma | ~ 0.05 |

| HT-29 | Colon Adenocarcinoma | ~ 0.2 |

| A549 | Lung Carcinoma | ~ 0.3 |

| MCF-7 | Breast Adenocarcinoma | ~ 0.15 |

Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.[4]

The mechanism of action for mitomycins is well-established and involves bioreductive activation.[5] After its formation from this compound, Mitomycin A (a quinone) is reduced intracellularly by reductases (such as NADPH:cytochrome P450 reductase) to a hydroquinone. This reduction triggers a cascade of electronic rearrangements, leading to the sequential loss of the methoxy group at C9a and the opening of the aziridine ring. This process generates a highly reactive bis-electrophilic species that can form covalent bonds with DNA, preferentially at guanine residues within the minor groove. The ultimate cytotoxic lesion is an interstrand cross-link, which prevents DNA replication and transcription, ultimately leading to apoptosis and cell death.

The diagram below outlines this critical biological pathway.

Experimental Protocol: In Vitro Cytotoxicity (Neutral Red Assay)

This protocol provides a representative method for assessing the cytotoxicity of mitomycin compounds against adherent cancer cell lines.

-

Cell Plating:

-

Harvest cancer cells (e.g., MCF-7) from culture flasks using trypsin-EDTA.

-

Resuspend cells in complete culture medium and perform a cell count.

-

Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well microtiter plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound (e.g., Mitomycin A) in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Neutral Red Uptake:

-

Prepare a 0.33% solution of neutral red dye in PBS.

-

After the 48-hour incubation, remove the treatment medium from the wells.

-

Add 100 µL of medium containing 50 µg/mL neutral red to each well.

-

Incubate for 2 hours at 37°C to allow viable cells to uptake the dye into their lysosomes.

-

-

Dye Solubilization and Measurement:

-

Carefully remove the neutral red solution.

-

Wash the cells twice with 150 µL of a fixative solution (0.1% CaCl₂ in 0.5% formaldehyde).

-

Add 150 µL of a solubilization solution (1% acetic acid in 50% ethanol) to each well.

-

Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability versus compound concentration (on a log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Conclusion

This compound holds a unique position in the history of the mitomycins. While not a natural product itself, its conception and synthesis were a triumph of strategic chemical design, providing a stable and versatile entry point into a class of highly unstable but therapeutically vital compounds. The methodologies developed for its synthesis and its subsequent rearrangement to Mitomycin A paved the way for further exploration of mitomycin analogues and a deeper understanding of their complex chemistry and biology. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its clever "discovery" in a synthetic context to its detailed characterization and biological relevance, offering a valuable resource for professionals in chemical and pharmaceutical research.

References

Biosynthesis of the Mitosane Core in Isomitomycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitomycins are a family of potent antitumor antibiotics produced by various Streptomyces species, with Mitomycin C (MMC) being a clinically used chemotherapeutic agent. A key structural feature of these compounds is the mitosane core, a unique tetracyclic ring system. Isomitomycins are isomers of mitomycins that exist in equilibrium and are of significant interest in synthetic and medicinal chemistry. This technical guide provides a detailed overview of the biosynthesis of the mitosane core, with a focus on the enzymatic steps, experimental methodologies used to elucidate the pathway, and available quantitative data.

The Biosynthetic Pathway of the Mitosane Core

The biosynthesis of the mitosane core is a complex process that begins with the convergence of three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. The genetic blueprint for this pathway is located within a large biosynthetic gene cluster in Streptomyces lavendulae. While the complete enzymatic cascade to the fully formed mitosane ring is still under investigation, the initial steps have been elucidated through in vitro reconstitution and genetic studies.

Precursor Synthesis and Activation

The biosynthesis initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) via a modified shikimate pathway. The key enzymatic steps leading to the formation of the mitosane core from AHBA and D-glucosamine are as follows:

-

Activation of AHBA: The acyl-AMP ligase, MitE , activates AHBA by attaching it to the acyl carrier protein (ACP), MmcB , in an ATP-dependent manner. This step is crucial for priming AHBA for subsequent modifications.[1][2]

-

Glycosylation: The ACP-dependent glycosyltransferase, MitB , then catalyzes the transfer of an N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to the AHBA-loaded MmcB.[1][2] This reaction forms a key intermediate, GlcNAc-AHBA-MmcB, which contains all the carbon and nitrogen atoms necessary for the mitosane core.[2]

Formation of the Mitosane Ring Structure

The steps following the initial glycosylation are less defined but are thought to involve a series of tailoring enzymes to construct the characteristic tetracyclic mitosane core. The NADPH-dependent reductase, MitF , is believed to be involved in the subsequent modifications of the sugar moiety of the GlcNAc-AHBA-MmcB intermediate.[3] The proposed pathway involves further enzymatic transformations to achieve the final ring system.

The Origin of Isomitomycins

Current evidence suggests that isomitomycins, such as isomitomycin A, are not the products of a distinct biosynthetic pathway. Instead, they are understood to be in a chemical equilibrium with their corresponding mitomycin isomers through a process known as the "mitomycin rearrangement".[4][5] This rearrangement likely occurs after the biosynthesis of the mitomycin core and is influenced by factors such as pH and temperature.

Quantitative Data

Quantitative analysis of the enzymes involved in mitosane core biosynthesis is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.

| Enzyme | Substrate(s) | Kinetic Parameter | Value | Reference |

| MitB | SNAc-AHBA | Km | 10 ± 3.3 mM | [1] |

| UDP-GlcNAc | Km | 0.94 ± 0.15 mM | [1] |

Experimental Protocols

The elucidation of the mitosane core biosynthesis has relied on a combination of genetic manipulation of the producing organism, in vitro enzymatic assays with purified recombinant proteins, and analytical techniques for the detection of intermediates and final products.

Gene Disruption in Streptomyces lavendulae

Gene disruption is a powerful tool to probe the function of specific genes within the mitomycin biosynthetic cluster. A general protocol for creating gene disruption mutants in Streptomyces involves homologous recombination.

-

Vector Construction: A disruption vector is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the S. lavendulae chromosome.

-

Protoplast Transformation or Conjugation: The disruption vector is introduced into S. lavendulae via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Transformants are selected based on the antibiotic resistance conferred by the vector. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are then screened for.

-

Verification: The correct gene disruption is confirmed by PCR and Southern blot analysis.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes in vitro, they are typically overexpressed in a heterologous host such as E. coli and purified.

-

Cloning: The gene of interest (e.g., mitE, mmcB, mitB) is amplified by PCR from S. lavendulae genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization.

-

Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

In Vitro Enzyme Assays

In vitro assays are essential for determining the function and kinetic parameters of the biosynthetic enzymes.

The activity of MitE can be monitored by detecting the formation of acyl-AMP or the consumption of ATP. A common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a byproduct of the adenylation reaction. Alternatively, the formation of the AHBA-AMP intermediate can be detected by HPLC or LC-MS.

The activity of MitB can be assayed by monitoring the formation of the glycosylated product, GlcNAc-AHBA-MmcB. The reaction mixture typically contains the purified MitB enzyme, the AHBA-loaded MmcB substrate, and the sugar donor UDP-GlcNAc. The reaction is incubated at an optimal temperature and then quenched. The product is then detected and quantified by HPLC or LC-MS.

HPLC and LC-MS/MS Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the detection and quantification of mitomycins and their biosynthetic intermediates.

-

Sample Preparation: Fermentation broths or enzymatic reaction mixtures are typically clarified by centrifugation and filtration. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of mitomycins and related compounds. The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid to improve peak shape and ionization.

-

Detection: UV detection at a wavelength of 365 nm is suitable for the quantification of mitomycin C. For higher sensitivity and specificity, mass spectrometry is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mitomycin C | 335.3 | 242.3 |

| Carbamazepine (Internal Standard) | 237.1 | 194.1 |

Visualizations

Biosynthetic Pathway of the Mitosane Core

Caption: Proposed biosynthetic pathway for the mitosane core and its relationship to isomitomycins.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of mitosane biosynthetic enzymes.

Logical Relationship between Mitomycins and Isomitomycins

Caption: The formation of isomitomycins occurs via a chemical equilibrium with mitomycins.

References

- 1. Kinetics and mechanism of mitomycin C bioactivation by xanthine dehydrogenase under aerobic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of Isomitomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitomycin A is a potent antitumor agent belonging to the mitomycin family of natural products. As a structural isomer of the well-characterized Mitomycin A, its biological activity is intrinsically linked to the chemical functionalities that define this class of compounds. Early research into the mitomycins, primarily focusing on the more abundant analogue Mitomycin C, laid the groundwork for understanding the mechanism of action of this compound. This technical guide provides an in-depth overview of the foundational studies on the biological activity of this compound and its closely related analogues, with a focus on its mechanism of action, cytotoxicity, and the experimental methodologies used in its early evaluations. Due to the limited number of early studies focusing specifically on this compound, this guide draws upon data and protocols from research on Mitomycin A and Mitomycin C to provide a comprehensive understanding of its probable biological activities.

Mechanism of Action: Bioreductive Activation and DNA Cross-linking

The cytotoxic effects of this compound, like other mitomycins, are contingent upon its intracellular reductive activation. In its native state, the molecule is a stable prodrug. However, upon entering the cellular environment, particularly the hypoxic cores of solid tumors, it undergoes enzymatic reduction of its quinone ring to a hydroquinone. This transformation initiates a cascade of chemical rearrangements, ultimately yielding a highly reactive bis-electrophilic species.

This activated intermediate is a potent alkylating agent that covalently binds to DNA, primarily at the N2 position of guanine residues. The bifunctional nature of the activated molecule allows it to form both monoadducts and, more critically for its cytotoxic effect, interstrand and intrastrand DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2]

The higher cytotoxic potency of Mitomycin A, and by extension this compound, compared to Mitomycin C, is attributed to its higher quinone redox potential (-0.19 V for Mitomycin A vs. -0.40 V for Mitomycin C).[3] This higher potential allows for its reductive activation by cellular thiols such as glutathione (GSH) and dithiothreitol (DTT), a pathway that is less efficient for Mitomycin C.[3]

Signaling Pathway for Bioreductive Activation and DNA Cross-linking

Quantitative Data on Biological Activity

Direct quantitative data from early studies specifically on this compound is limited in the public domain. However, comparative studies with Mitomycin A and Mitomycin C provide valuable insights into its potency.

| Compound | Property | Value | Reference Cell Lines/Conditions |

| Mitomycin A | Redox Potential | -0.19 V | In vitro electrochemical measurement |

| Mitomycin C | Redox Potential | -0.40 V | In vitro electrochemical measurement |

| Mitomycin A | Cytotoxicity vs. Mitomycin C | 2-3 orders of magnitude more cytotoxic | P388 leukemia cells |

| Mitomycin A | DNA Cross-linking | Forms DNA cross-links in the presence of DTT or GSH | (32)P-pBR322 DNA, calf-thymus DNA |

| Mitomycin C | DNA Cross-linking | No DNA adducts formed under the same thiol-mediated conditions | (32)P-pBR322 DNA, calf-thymus DNA |

Experimental Protocols

The following are detailed methodologies for key experiments cited in early studies on mitomycins, which are applicable for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Target cancer cell line (e.g., HT-29, A549, MCF-7)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Sterile DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

DNA Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)

This protocol is designed to qualitatively assess the ability of this compound to induce interstrand DNA cross-links in plasmid DNA.

Objective: To detect the formation of interstrand DNA cross-links by this compound.

Materials:

-

Linearized plasmid DNA (e.g., pBR322)

-

This compound

-

Activating agent (e.g., sodium dithionite or DTT)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Denaturing solution (0.5 M NaOH, 1 mM EDTA)

-

Alkaline agarose gel (1.2% agarose in 50 mM NaOH, 1 mM EDTA)

-

Alkaline electrophoresis buffer (50 mM NaOH, 1 mM EDTA)

-

Loading dye (alkaline)

-

DNA staining agent (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine linearized plasmid DNA with this compound in TE buffer.

-

Add the activating agent to initiate the reductive activation of this compound.

-

Incubate the reaction at 37°C for a specified time.

-

-

Denaturation:

-

Stop the reaction and add an equal volume of denaturing solution.

-

Incubate at room temperature for 10 minutes to denature the DNA.

-

-

Electrophoresis:

-

Add alkaline loading dye to the samples.

-

Load the samples onto a pre-chilled alkaline agarose gel.

-

Run the gel in alkaline electrophoresis buffer at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable DNA staining agent.

-

Visualize the DNA bands using a gel imaging system.

-

Non-cross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will renature and migrate as double-stranded DNA (at a slower rate). The presence of a slower-migrating band in the drug-treated lanes indicates interstrand cross-linking.

-

Experimental Workflow for Assessing this compound Activity

References

Isomitomycin A: A Technical Deep Dive into its Literature and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomitomycin A is a fascinating and pivotal molecule within the mitomycin class of natural products. Though often overshadowed by its more clinically prominent relative, Mitomycin C, this compound holds a unique position in the history of organic synthesis and cancer research. This technical guide provides an in-depth review of the literature surrounding this compound, focusing on its historical context, synthesis, mechanism of action, and biological activity. By compiling and structuring available data, this document aims to serve as a comprehensive resource for researchers engaged in oncology, medicinal chemistry, and drug development.

Historical Perspectives

This compound emerged from the extensive research into the mitomycin family, a group of potent antitumor antibiotics isolated from Streptomyces caespitosus. While Mitomycin C became a clinically used chemotherapeutic agent, this compound gained significant attention primarily as a key intermediate in the total synthesis of Mitomycin C. The structural complexity and dense functionality of the mitomycins presented a formidable challenge to synthetic chemists for decades. The successful total synthesis of (±)-Mitomycin C by Fukuyama and Yang in 1989, via an this compound intermediate, was a landmark achievement in organic chemistry, showcasing innovative synthetic strategies.[1][2][3][4] This approach highlighted the therapeutic potential and synthetic utility of this compound itself.

Chemical Structure and Synthesis

This compound shares the core aziridinopyrrolo[1,2-a]indole skeleton characteristic of the mitomycins. Its structure is closely related to Mitomycin A, with the key difference being the stereochemistry at the C9a position. This seemingly subtle variation has significant implications for its stability and reactivity.

Total Synthesis by Fukuyama and Yang (1989)

The first total synthesis of racemic this compound was a cornerstone of Fukuyama and Yang's synthesis of Mitomycin C.[1][2][3] Their elegant strategy involved a convergent approach, culminating in the construction of the tetracyclic core and subsequent functional group manipulations. A detailed experimental protocol for this landmark synthesis is outlined below.

Experimental Protocols

Total Synthesis of (±)-Isomitomycin A

Note: The following is a summarized representation of the synthetic route developed by Fukuyama and Yang. For precise experimental details, including reagent quantities, reaction conditions, and characterization data, consulting the original publication is highly recommended.

Workflow for the Total Synthesis of (±)-Isomitomycin A

Caption: Key stages in the total synthesis of (±)-Isomitomycin A.

Detailed Steps:

-

Preparation of the Key Aldehyde Intermediate: The synthesis commences with commercially available 2,6-dimethoxytoluene and proceeds through a multi-step sequence to afford a key aldehyde intermediate containing the indole nucleus and the side chain necessary for the subsequent cyclization.

-

Intramolecular Azide Cycloaddition: A crucial step involves an intramolecular [3+2] cycloaddition of an azide onto an olefin to construct the pyrrolidine ring, thereby forming the tetracyclic core of the mitomycin skeleton.

-

Functional Group Interconversions: Following the successful cyclization, a series of functional group manipulations are carried out. These include the introduction of the C10 carbamate, adjustment of oxidation states, and installation of the aziridine ring.

-

Final Conversion to this compound: The final steps of the synthesis lead to the formation of (±)-Isomitomycin A.

Mechanism of Action

The biological activity of this compound, like other mitomycins, is predicated on its ability to act as a bioreductive alkylating agent.[5] The core mechanism involves the enzymatic reduction of its quinone moiety, which triggers a cascade of reactions leading to the formation of a highly reactive electrophile that can cross-link DNA.

Reductive Activation and DNA Cross-linking

The proposed mechanism of action is as follows:

-

Bioreduction: In the hypoxic environment of tumor cells, cellular reductases, such as NADPH:cytochrome P450 reductase, reduce the quinone ring of this compound to a hydroquinone.

-

Activation Cascade: This reduction initiates a series of electronic rearrangements, leading to the expulsion of the methoxy group at C9a and the formation of an electrophilic iminium ion.

-

DNA Alkylation: The activated molecule can then alkylate nucleophilic sites on DNA, primarily the N2 position of guanine.

-

Interstrand Cross-linking: A second alkylation event, often following the loss of the carbamate group at C10, results in the formation of an interstrand cross-link between two guanine bases on opposite DNA strands.[5] This covalent linkage prevents DNA replication and transcription, ultimately leading to cell death.[5]

Reductive Activation and DNA Cross-linking Pathway

Caption: The bioreductive activation cascade of this compound.

Biological Activity and Cytotoxicity

While specific quantitative cytotoxicity data for this compound is sparse in the public domain, its biological activity can be inferred from its close structural relationship to Mitomycin A and Mitomycin C. Comparative studies have shown that Mitomycin A is generally more lipophilic than Mitomycin C, which may lead to greater cell uptake.[6] One study noted that Mitomycin A possessed the greatest cytotoxic potency among nine mitomycins studied in the 8226 human myeloma cell line.[6][7]

Data Presentation: Comparative Cytotoxicity of Mitomycins

| Compound | Cell Line(s) | Assay | Key Findings | Reference(s) |

| Mitomycin A | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is strongly correlated with lipophilicity. Generally more lipophilic than Mitomycin C. | [6] |

| 8226 Human Myeloma | In vitro cytotoxicity | Possessed the greatest cytotoxic potency among nine mitomycins studied in this cell line. | [6][7] | |

| Mitomycin C | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is correlated with its quinone reduction potential. | [6] |

| 8226 Human Myeloma | In vitro cytotoxicity | Less potent than Mitomycin A in this specific cell line. | [6][7] | |

| WiDR (colon cancer) | Clonogenic Assay | Cytotoxicity was not enhanced by hypoxia in this human cell line, in contrast to some murine cell lines. | [8] |

Experimental Protocols for Assessing Cytotoxicity

Standard assays used to evaluate the cytotoxic effects of mitomycins, which are directly applicable to this compound, include the MTT and Neutral Red assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Dye Incubation: After the treatment period, incubate the cells with a medium containing neutral red.

-

Fixation and Solubilization: Wash the cells to remove excess dye, and then add a solubilizing solution to release the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and the IC50 value.[5]

Signaling Pathways in Mitomycin-Induced Cell Death

The DNA damage inflicted by mitomycins, including this compound, triggers a cascade of cellular signaling events that ultimately lead to apoptosis (programmed cell death). While the specific pathways activated by this compound have not been extensively delineated, they are presumed to be similar to those activated by Mitomycin C.

DNA Damage Response and Apoptosis Induction

The interstrand cross-links created by this compound are highly cytotoxic lesions that stall DNA replication forks and activate the DNA Damage Response (DDR) pathway. This can lead to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][9]

Key signaling events include:

-

Activation of Caspases: Mitomycin C has been shown to induce the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[10][11]

-

Mitochondrial Pathway: DNA damage can lead to the release of cytochrome c from the mitochondria, which activates caspase-9.

-

Death Receptor Pathway: Mitomycin C can potentiate TRAIL-induced apoptosis by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[12]

-

Fas-Independent Apoptosis: Some studies have shown that Mitomycin C can induce apoptosis independently of the Fas/FasL pathway.[10][11]

Signaling Pathways in Mitomycin-Induced Apoptosis

Caption: Overview of signaling pathways leading to apoptosis.

Conclusion

This compound, while not a frontline cancer therapeutic itself, remains a molecule of significant interest to the scientific community. Its pivotal role in the total synthesis of Mitomycin C solidified its place in the annals of organic chemistry. The biological activities of this compound, presumed to be similar to other mitomycins, involve bioreductive activation and subsequent DNA cross-linking, leading to apoptotic cell death. This in-depth technical guide has summarized the available literature, providing a historical perspective, details of its synthesis, an overview of its mechanism of action, and relevant experimental protocols. Further research to elucidate the specific cytotoxicity and signaling pathways of this compound could provide valuable insights for the design and development of novel, more effective anticancer agents.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. princeton.edu [princeton.edu]

- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of mitomycin C on clonogenic human carcinoma cells is not enhanced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by mitomycin-C in an ex vivo model of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitomycin C induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Isomitomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Isomitomycin A, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a core resource for researchers involved in the study, synthesis, and application of this potent mitomycinoid.

Introduction

This compound is a structurally intriguing isomer of Mitomycin A, a well-known antitumor antibiotic. The rearrangement from the mitomycin to the isomitomycin scaffold presents unique chemical and biological characteristics. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its mechanism of action. This guide summarizes key NMR and MS data, provides detailed experimental protocols, and illustrates relevant analytical workflows.

Data Presentation

Quantitative spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, as well as key mass-to-charge ratios for mass spectrometry.

Note on Data Availability: Specific, experimentally derived NMR data for this compound is reported in the literature detailing its total synthesis and characterization. Researchers are directed to the primary publications by Fukuyama and Yang (1987, 1989) and Kono et al. for precise chemical shift and coupling constant values. The data for the closely related Mitomycin C is provided here for comparative purposes.

Table 1: ¹H NMR Chemical Shifts (Comparative)

| Proton | Expected Chemical Shift (δ) for this compound (ppm) * | Mitomycin C Chemical Shift (δ) in DMSO-d₆ (ppm) [1][2] |

| H-1 | Data to be populated from primary literature | 4.85 (s, 1H) |

| H-2 | Data to be populated from primary literature | 4.53 (d, 1H) |

| H-3 | Data to be populated from primary literature | 4.00 (dd, 1H), 3.35 (d, 1H) |

| H-5 | Data to be populated from primary literature | 3.19 (s, 3H) |

| H-6 | Data to be populated from primary literature | 1.85 (s, 3H) |

| H-9 | Data to be populated from primary literature | 4.10 (m, 1H) |

| H-10 | Data to be populated from primary literature | 4.53 (dd, 1H), 4.10 (dd, 1H) |

| NH (Aziridine) | Data to be populated from primary literature | 2.50 (t, 1H) |

| NH₂ (Carbamate) | Data to be populated from primary literature | 6.50 (s, 2H) |

| OCH₃ | Data to be populated from primary literature | 3.85 (s, 3H) |

*Values are dependent on the solvent and instrument frequency. Please consult the cited literature for specific experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (Comparative)

| Carbon | Expected Chemical Shift (δ) for this compound (ppm) * | Mitomycin C Chemical Shift (δ) in DMSO-d₆ (ppm) [1][2] |

| C-1 | Data to be populated from primary literature | 48.5 |

| C-2 | Data to be populated from primary literature | 45.1 |

| C-3 | Data to be populated from primary literature | 34.2 |

| C-4a | Data to be populated from primary literature | 105.8 |

| C-5 | Data to be populated from primary literature | 178.5 |

| C-5a | Data to be populated from primary literature | 110.2 |

| C-6 | Data to be populated from primary literature | 155.2 |

| C-7 | Data to be populated from primary literature | 12.5 |

| C-8 | Data to be populated from primary literature | 182.1 |

| C-8a | Data to be populated from primary literature | 102.5 |

| C-9 | Data to be populated from primary literature | 40.1 |

| C-9a | Data to be populated from primary literature | 105.1 |

| C-10 | Data to be populated from primary literature | 65.2 |

| C=O (Carbamate) | Data to be populated from primary literature | 157.3 |

| OCH₃ | Data to be populated from primary literature | 60.1 |

| OCH₃ (Quinone) | Data to be populated from primary literature | 59.8 |

*Values are dependent on the solvent and instrument frequency. Please consult the cited literature for specific experimental conditions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Analyte | Ionization Mode | Adduct | Calculated m/z | Key Fragment Ions (m/z) * |

| This compound | ESI+ | [M+H]⁺ | 350.1347 | Data to be populated from experimental data |

| This compound | ESI+ | [M+Na]⁺ | 372.1166 | Data to be populated from experimental data |

| Mitomycin C | ESI+ | [M+H]⁺ | 335.1245 | 242.3[3] |

*Fragmentation patterns are highly dependent on the instrument type and collision energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on established methods for mitomycin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

For complete structural assignment, perform 2D NMR experiments such as:

-

¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) for one-bond carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) for long-range (2-3 bond) carbon-proton correlations.

-

Data Processing:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration suitable for the instrument (typically in the ng/mL to µg/mL range).

-

The final solution should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Data Acquisition (LC-MS/MS):

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to aid ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for mitomycins.

-

Acquisition Mode: Acquire full scan mass spectra to determine the parent ion mass.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID) to obtain structural information. Monitor characteristic precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) for quantification.[3]

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the mitomycin to isomitomycin rearrangement.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Caption: Conceptual diagram of the rearrangement from Mitomycin A to this compound.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Mitomycinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycinoids are a class of potent antitumor antibiotics first discovered in the 1950s. This technical guide provides a comprehensive overview of their natural sources, biosynthesis, and the development of both naturally occurring and semi-synthetic derivatives. It details the methodologies for their isolation and purification from microbial fermentation and protocols for chemical synthesis of novel analogs. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on DNA cross-linking and the intricate signaling pathways involved in the cellular response to mitomycinoid-induced damage. Quantitative data on production and biological activity are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate a deeper understanding for researchers in oncology, natural product chemistry, and drug development.

Natural Sources and Biosynthesis

Mitomycinoids are naturally produced by soil-dwelling bacteria belonging to the genus Streptomyces. The most well-known and commercially significant producer is Streptomyces caespitosus , from which Mitomycin C was first isolated.[1][2] Another notable natural source is Streptomyces lavendulae .[1]

The biosynthesis of the mitomycin core, the mitosane ring, is a complex process involving the combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[3] The intricate tetracyclic pyrrolo-indole skeleton is adorned with an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine, which are critical for its biological activity.[3][4]

Isolation and Purification of Natural Mitomycinoids

The production of mitomycinoids is typically achieved through submerged fermentation of Streptomyces caespitosus. Optimization of fermentation media is crucial for maximizing yield, with one study reporting a production of up to 2.8 gm/l of mitomycin antibiotics in a medium supplemented with molasses, corn steep liquor, and an optimal salt mixture.

Experimental Protocol: Fermentation and Isolation

1. Fermentation:

-

Seed Culture: A loopful of Streptomyces caespitosus is inoculated into a seed medium containing glucose, yeast extract, starch, sodium chloride, and calcium carbonate at a pH of 7.2. The culture is incubated at 28°C for 2-3 days on a rotary shaker.

-

Production Culture: The seed culture is then transferred to a larger production medium containing sucrose, starch, soybean meal, sodium chloride, and calcium carbonate at pH 7.2. Fermentation is carried out at 28-30°C for 3-5 days with aeration and agitation.

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelium.

-

The pH of the supernatant is adjusted to a range of 6.0-8.0.

-

The mitomycinoids are extracted from the supernatant using an organic solvent, most commonly ethyl acetate.[5][6]

3. Purification:

-

The ethyl acetate extract is concentrated under reduced pressure.

-

The crude extract is then subjected to chromatographic purification. Historically, paper and thin-layer chromatography were used, with solvent systems such as water-benzene-methanol (2:1:1) for paper chromatography and acetone-ligroin-n-octanol (5:5:2) for silica gel plates.[5][6]

-

Modern purification protocols often employ column chromatography with a reverse-phase adsorbent. The crude product is loaded onto the column, and mitomycin C is eluted with a solvent gradient, such as aqueous methanol.[7] For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) is utilized.[7][8]

Experimental Workflow: Isolation and Purification

References

- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DE4042156C2 - Process for the purification of mitomycin C. - Google Patents [patents.google.com]

- 8. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]

"the role of the aziridine ring in Isomitomycin A cytotoxicity"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomitomycin A, a potent antitumor antibiotic, belongs to the mitomycin family of natural products. These compounds are renowned for their cytotoxicity, a property intrinsically linked to their unique chemical structures. Central to their biological activity is the aziridine ring, a strained three-membered heterocycle that serves as a key electrophilic center. This technical guide delves into the pivotal role of the aziridine ring in the cytotoxic mechanism of this compound. It will explore the bioreductive activation cascade that unleashes the alkylating potential of the aziridine moiety, the subsequent DNA cross-linking that triggers cellular apoptosis, and the structure-activity relationships that govern its potency. Detailed experimental protocols for assessing cytotoxicity and DNA damage are provided, alongside visualizations of the key signaling pathways involved in this compound-induced cell death.

Introduction

The mitomycins, including this compound, are a class of potent antibacterial and anti-cancer compounds isolated from Streptomyces species.[1] Their complex molecular architecture, featuring a tetracyclic pyrrolo-indole skeleton, a quinone moiety, and a characteristic aziridine ring, has captivated chemists and biologists for decades.[1] The clinical success of Mitomycin C, a close analog, in treating various solid tumors has spurred extensive research into the mechanism of action of this family of compounds.[1][2] this compound is a structural isomer of Mitomycin A, and its biological activity is believed to follow a similar mechanistic pathway, where the aziridine ring plays a central and indispensable role in its cytotoxic effects.[3][4]

The Aziridine Ring and the Mechanism of Action

The cytotoxicity of this compound is not inherent to the molecule in its native state. Instead, it functions as a prodrug that requires intracellular reductive activation to become a potent DNA alkylating agent.[1][5] This bioactivation process is crucial for unleashing the electrophilic potential of the aziridine ring.

Bioreductive Activation

The quinone ring of this compound is the site of initial enzymatic reduction. This process is more efficient under hypoxic conditions, which are often found in the microenvironment of solid tumors, contributing to the selective antitumor activity of mitomycins.[1][2] Cellular reductases, such as NADPH:cytochrome P450 reductase, convert the quinone to a hydroquinone.[6] This initial reduction triggers a cascade of electronic rearrangements within the molecule, leading to the expulsion of the methoxy group at C9a and the formation of a reactive quinone methide intermediate. This intermediate is primed for nucleophilic attack.

DNA Alkylation and Cross-linking

The activated quinone methide is a potent electrophile. The strained aziridine ring, now electronically activated, becomes susceptible to nucleophilic attack by DNA bases, primarily the N2 position of guanine.[3] This results in the formation of a monofunctional adduct, where the this compound molecule is covalently bound to a single strand of DNA.[6] A second intramolecular electronic rearrangement can then occur, leading to the opening of the aziridine ring at the C1 position, creating a second electrophilic site. This site can then react with a guanine on the complementary DNA strand, resulting in the formation of a highly cytotoxic interstrand cross-link (ICL).[3][7] These ICLs physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[8]

Structure-Activity Relationship

The cytotoxic potency of mitomycins is influenced by various structural features. Comparative studies of Mitomycin A and Mitomycin C have provided valuable insights into the structure-activity relationships that are likely applicable to this compound.

| Compound | Key Physicochemical Property | Correlation with Cytotoxicity | Reference |

| Mitomycin A | Lipophilicity (log P) | Positive | [9][10] |

| Mitomycin C | Quinone Reduction Potential (E1/2) | Positive | [9][10] |

Table 1: Structure-Activity Relationships of Mitomycin Analogs.

Mitomycin A and its isomer, this compound, are generally more lipophilic than Mitomycin C. This increased lipophilicity is thought to enhance cellular uptake, contributing to their higher potency in some cell lines.[9] Furthermore, the reduction potential of the quinone ring is a critical determinant of the ease of bioreductive activation. Compounds that are more easily reduced tend to exhibit greater cytotoxicity.[10][11]

Signaling Pathways of this compound-Induced Cytotoxicity

The DNA damage caused by this compound triggers a complex network of cellular signaling pathways that converge on the induction of apoptosis, or programmed cell death. The primary mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

DNA interstrand cross-links are recognized by the cellular DNA damage response (DDR) machinery. This leads to the activation of checkpoint kinases such as ATR and CHK1, which in turn activate the tumor suppressor protein p53. Activated p53 translocates to the mitochondria where it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Extrinsic Apoptotic Pathway

In some cell types, DNA damage can also lead to the upregulation of death receptors, such as Fas, on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8, the initiator caspase of the extrinsic pathway, can then directly activate effector caspases or cleave the pro-apoptotic protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[9]

DNA Interstrand Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)

This protocol is used to detect the formation of interstrand cross-links in DNA treated with this compound.

Materials:

-

Plasmid DNA

-

This compound

-

Sodium dithionite (for in vitro activation)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Alkaline loading buffer (e.g., 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, 0.025% bromocresol green)

-

1% alkaline agarose gel (in 30 mM NaOH, 1 mM EDTA)

-

Alkaline electrophoresis buffer (30 mM NaOH, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Procedure:

-

Incubate plasmid DNA with varying concentrations of this compound in the presence of a reducing agent like sodium dithionite for a defined period.

-

Stop the reaction and purify the DNA.

-

Denature the DNA by adding an equal volume of alkaline loading buffer and incubating at room temperature.

-

Load the samples onto a 1% alkaline agarose gel.

-

Perform electrophoresis in alkaline electrophoresis buffer.

-

Stain the gel with a DNA stain and visualize using a gel documentation system.

-

Interstrand cross-linked DNA will renature and migrate faster than the denatured, single-stranded linear DNA. The intensity of the faster-migrating band is proportional to the extent of cross-linking.

Conclusion

The aziridine ring is the linchpin of this compound's cytotoxicity. Its inherent ring strain and electrophilicity, unmasked through a process of bioreductive activation, enable it to form covalent bonds with DNA. The resulting interstrand cross-links are formidable lesions that disrupt essential cellular processes, ultimately leading to apoptotic cell death. A thorough understanding of the central role of the aziridine ring, the mechanism of its activation, and the downstream cellular consequences is paramount for the rational design of novel, more effective mitomycin-based anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and to explore its therapeutic potential.

References

- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]